

Pharmacological Profile of Nformylamphetamine: A Technical Guide

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Compound of Interest		
Compound Name:	Formetorex	
Cat. No.:	B096578	Get Quote

Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of the pharmacological profile of amphetamine as a structurally related compound. N-formylamphetamine is a known precursor in the synthesis of amphetamine and may exhibit similar properties or act as a prodrug. All data presented herein pertains to amphetamine unless otherwise specified.

Introduction

N-formylamphetamine is a chemical intermediate and a known impurity in the synthesis of amphetamine, particularly via the Leuckart reaction. It is also identified as a metabolite of certain N-substituted amphetamine analogs. While its direct pharmacological effects have not been extensively studied, its structural similarity to amphetamine suggests potential for interaction with monoaminergic systems. This document outlines the known information about N-formylamphetamine and provides a detailed pharmacological profile of amphetamine to serve as a reference for researchers, scientists, and drug development professionals.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	N-(1-phenylpropan-2- yl)formamide	
Synonyms	Formetorex, N- formylamphetamine	_
Molecular Formula	C10H13NO	-
Molecular Weight	163.22 g/mol	_
CAS Number	22148-75-0	-

Pharmacological Profile of Amphetamine

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1]

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

Target	Species	K _i (nM)	Reference
Dopamine Transporter (DAT)	Human	640	[2]
Norepinephrine Transporter (NET)	Human	70	[2]
Serotonin Transporter (SERT)	Human	38,000	[2]
Vesicular Monoamine Transporter 2 (VMAT2)	Rat	1,300	[3]



Table 2: Amphetamine Functional Potency at Monoamine Transporters

Assay	Target	Species	EC50/IC50 (nM)	Reference
Dopamine Release (EC50)	DAT	Rat	24.8	[4]
Norepinephrine Release (EC ₅₀)	NET	Rat	7.1	[4]
Serotonin Release (EC ₅₀)	SERT	Rat	1,770	[4]

Pharmacokinetics

The pharmacokinetic properties of amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

Parameter	Value	Reference
Bioavailability	>75%	[5]
Time to Peak Plasma Concentration (T _{max})	3 hours (immediate release)	[6]
Volume of Distribution (Vd)	~4 L/kg	[7]
Plasma Protein Binding	<20%	[7]
Elimination Half-life (t1/2)	9-11 hours (urine pH dependent)	[5]
Metabolism	Hepatic (primarily CYP2D6)	[5][8]
Excretion	Renal	[5][6]

Mechanism of Action

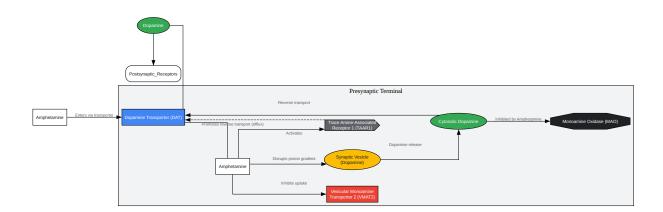




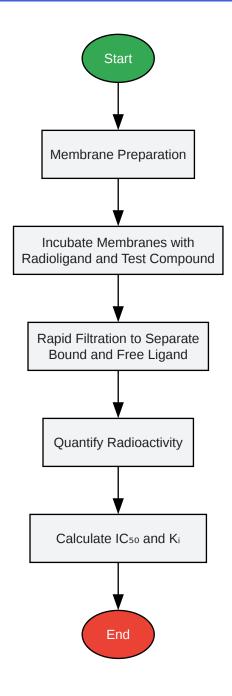
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Amphetamine's multifaceted mechanism of action involves several key steps within the presynaptic neuron.









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